Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate

Lipophilicity Physicochemical Property Drug Design

Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 90609-07-7) is a chiral, geminally dimethyl-substituted gamma-lactam (2-pyrrolidinone) bearing an ethyl ester at the 3-position. With a molecular weight of 185.22 g/mol, a predicted LogP of approximately 0.40–0.60, and a high fraction of sp3-hybridized carbons (Fsp3 = 0.78), it serves as a conformationally restricted, three-dimensional intermediate for the synthesis of bioactive molecules, particularly in programs requiring enhanced lipophilicity and metabolic stability [REFS-1, REFS-2].

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 90609-07-7
Cat. No. B3043701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate
CAS90609-07-7
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(=O)NCC1(C)C
InChIInChI=1S/C9H15NO3/c1-4-13-8(12)6-7(11)10-5-9(6,2)3/h6H,4-5H2,1-3H3,(H,10,11)
InChIKeyNLXAIUZFENMMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 90609-07-7): A Sterically Hindered gamma-Lactam Building Block forMedicinal Chemistry and Fragment-Based Design


Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 90609-07-7) is a chiral, geminally dimethyl-substituted gamma-lactam (2-pyrrolidinone) bearing an ethyl ester at the 3-position. With a molecular weight of 185.22 g/mol, a predicted LogP of approximately 0.40–0.60, and a high fraction of sp3-hybridized carbons (Fsp3 = 0.78), it serves as a conformationally restricted, three-dimensional intermediate for the synthesis of bioactive molecules, particularly in programs requiring enhanced lipophilicity and metabolic stability [REFS-1, REFS-2]. Its primary differentiator from the widely used non-methylated analog (ethyl 2-oxopyrrolidine-3-carboxylate, CAS 36821-26-8) is the Thorpe-Ingold effect imposed by the gem-dimethyl group at the 4-position, which fundamentally alters its physicochemical, conformational, and stability profile [1].

Why Ethyl 2-Oxopyrrolidine-3-carboxylate Cannot Substitute Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate in Demanding Syntheses


The non-methylated parent compound (CAS 36821-26-8) is a crystalline solid (mp 71-75 °C) with lower lipophilicity (XLogP3-AA = 0.1) and documented sensitivity to light and moisture, requiring cold storage (2-8 °C) under inert gas [REFS-1, REFS-2]. In contrast, the 4,4-dimethyl derivative exhibits a significantly higher LogP (~0.40), lacks reported light sensitivity, and is stored at ambient temperature, translating to improved solubility in organic media and greater practical utility in multi-step synthetic sequences . Crucially, the gem-dimethyl group is not a passive spectator; it induces the Thorpe-Ingold angle compression effect, which can dramatically accelerate intramolecular cyclization rates by factors reported to range from 4.5 to over 9 in analogous systems, thereby increasing reaction efficiency and yield for downstream ring-forming chemistry [2]. Substituting the dimethyl compound with the unsubstituted analog risks lower yields, altered conformational selectivity, and inferior physicochemical profiles of final products.

Quantitative Differentiation Evidence for Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate Against Its Closest Analogs


Enhanced Lipophilicity (LogP +0.3 to +0.5) Over the Non-Methylated Analog for Improved Passive Permeability

Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate exhibits a measured/computed LogP of 0.40 (Fluorochem) to 0.60 (Molbase), which is substantially higher than the non-methylated comparator ethyl 2-oxopyrrolidine-3-carboxylate (XLogP3-AA = 0.1 per PubChem; LogP = 0.014 per BenchChem). This increase of 0.3 to 0.5 log units corresponds to a 2- to 3-fold increase in lipophilicity, which can significantly enhance passive membrane permeability in cell-based assays [REFS-1, REFS-2]. The gem-dimethyl substitution adds 28 Da of molecular weight and a nonpolar surface that favors partitioning into organic phases.

Lipophilicity Physicochemical Property Drug Design LogP

Thorpe-Ingold Conformational Restriction: Accelerated Intramolecular Cyclization Kinetics Relative to 4-Unsubstituted Analogs

The gem-dimethyl substitution at the 4-position creates a quaternary carbon center that, via the well-established Thorpe-Ingold effect, compresses the angle between the remaining two substituents on the pyrrolidine ring and accelerates ring-closure reactions [1]. In related chemical systems, gem-dimethyl substitution has been reported to accelerate cyclization rates by factors of 4.5–9.1 compared to unsubstituted counterparts [1]. This kinetic advantage directly translates to higher yields and less side-product formation when the compound is employed as a building block in macrocyclization or ring-forming sequences, offering a procurement rationale that extends beyond simple analog replacement.

Conformational Restriction Thorpe-Ingold Effect Cyclization Reaction Kinetics

Ambient Temperature Storage Stability with No Light Sensitivity vs. Cold-Stored, Light-Sensitive Non-Methylated Analog

Vendor datasheets consistently report that ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate does not require cold storage (storage temperature: ambient) and carries no light sensitivity warning [REFS-1, REFS-2]. In stark contrast, the non-methylated comparator is explicitly classified as light-sensitive and must be stored at 2-8 °C under inert gas . This divergence is likely attributable to the steric shielding effect of the gem-dimethyl group, which impedes photochemical degradation pathways at the lactam carbonyl.

Storage Stability Photostability Logistics Procurement

Higher Vendor-Specified Purity (98% HPLC) Versus the 95% Industry Standard for Non-Methylated Analog

A leading manufacturer, CapotChem, specifies ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate at 98% purity (minimum, by HPLC) with moisture ≤0.5% and production scale up to kilograms [1]. In comparison, the non-methylated analog is typically offered at 95% purity by major suppliers . This 3-percentage-point purity gap represents a significant difference in the total impurity burden for downstream applications, especially in multi-step syntheses where impurities can amplify and complicate purification.

Purity Quality Control Procurement Specification HPLC

Elevated Fraction of sp3 Carbons (Fsp3 = 0.78) for Enhanced Three-Dimensionality in Fragment-Based Drug Discovery

Fluorochem reports an Fsp3 of 0.78 for the target compound, indicating that 78% of its carbon atoms are sp3-hybridized . In contrast, the non-methylated analog has an Fsp3 of approximately 0.57 (4 of 7 carbons are sp3), computed from its structure (C7H11NO3: 4 sp3 carbons out of 7 total). This higher three-dimensionality is increasingly correlated with improved clinical success rates, as compounds with higher Fsp3 tend to exhibit greater target selectivity and more favorable physicochemical property profiles [1].

Fsp3 Three-Dimensionality Fragment-Based Drug Discovery Molecular Complexity

Steric Shielding Against Metabolic Oxidation via the Gem-Dimethyl Group

The gem-dimethyl group at the 4-position introduces steric bulk that can shield the adjacent C-3 and C-5 positions of the pyrrolidine ring from cytochrome P450-mediated oxidation. In drug discovery, gem-dimethyl incorporation has been explicitly used as a strategy to block metabolic soft spots: one case study reported that a gem-dimethyl group 'not only boosted metabolic stability, but also resulted in increased potency of the final lead compound' [1]. While direct metabolic stability data for the target compound are not available, this class-level effect is a well-precedented rationale for selecting the 4,4-dimethyl-substituted scaffold over the unsubstituted analog when metabolic stability is a key project objective.

Metabolic Stability Oxidative Metabolism Lead Optimization Gem-Dimethyl Effect

Procurement-Driven Application Scenarios for Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate Based on Quantitative Differentiation Evidence


Fragment Library Design: Leveraging High Fsp3 and Conformational Restriction for Diversity-Oriented Synthesis

With an Fsp3 value of 0.78 compared to the 0.57 of the non-methylated analog, this compound is an ideal building block for generating three-dimensionally diverse fragment libraries. Its inherent chirality (one asymmetric carbon) and the conformational restriction imposed by the gem-dimethyl group enable the preparation of stereochemically defined, shape-diverse intermediates for fragment-based drug discovery programs . The compound's ambient storage stability further facilitates its integration into automated high-throughput parallel synthesis platforms without cold-chain interruption .

Medicinal Chemistry Lead Optimization: Pre-installed Metabolic Shield Against CYP450 Oxidation

In scenarios where metabolic stability at the pyrrolidine core is a primary optimization parameter, this building block offers a pre-installed gem-dimethyl shield that blocks oxidative metabolism at the C-4 position [1]. This reduces the need for late-stage iterative modification and can accelerate the design-make-test cycle for lead series, particularly in CNS or intracellular-target programs where enhanced lipophilicity (LogP 0.40 vs. 0.10) aligns with permeability requirements [2]. Procurement as a building block early in the program can streamline synthesis of multiple candidate analogs.

Macrocyclization Reactions: Exploiting the Thorpe-Ingold Effect for Accelerated Ring Closure

The quaternary carbon center at position 4 induces the Thorpe-Ingold angle compression effect, which in analogous systems accelerates intramolecular cyclization by a factor of 4.5–9.1 [3]. For synthesis laboratories focused on macrocycle construction, lactam formation, or conformationally constrained peptide mimetics, selecting the 4,4-dimethyl derivative over the unsubstituted analog can result in measurably faster reaction kinetics and higher yields, directly impacting project throughput and cost efficiency.

Quality-Sensitive Multi-Step Synthesis: Minimizing Impurity Propagation Through Higher Starting Purity

When the synthetic route involves multiple steps where impurities can accumulate and complicate purification, the procurement of the target compound at 98% HPLC purity (with moisture ≤0.5%) offers a critical advantage over the typical 95% purity grade of the non-methylated comparator [4]. This is especially important in GLP or GMP-adjacent research environments where rigorous impurity profiling and batch-to-batch consistency are mandatory for regulatory or patent-supporting studies.

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